BTBMW is a volatile liquid with a relatively low boiling point, making it a suitable candidate for CVD processes. Researchers have explored its use as a precursor for depositing tungsten films and tungsten-based nanostructures. [, ] These films and structures have potential applications in microelectronics, catalysis, and other fields.
BTBMW features tungsten bonded to two tert-butylimino ligands (derived from tert-butylamine) and two dimethylamino ligands. This structure allows scientists to investigate the bonding between tungsten and nitrogen atoms. Understanding these interactions can contribute to the development of new catalysts and materials with tailored properties. []
BTBMW serves as a model compound for studying organometallic chemistry, particularly related to tungsten complexes. By examining its reactivity and behavior, researchers can gain insights into the design and synthesis of novel organometallic compounds with potential applications in catalysis, medicine, and other areas. []
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) (BTBMW) is a coordination complex containing tungsten (W) as the central metal atom. It belongs to a class of compounds known as tungsten(VI) imido dialkylamino complexes. These complexes are of interest in scientific research due to their potential applications in catalysis and materials science [].
BTBMW has a distorted octahedral structure []. The central tungsten atom is bonded to two tert-butylimino ligands ((CH3)3C=N) and two dimethylamino ligands (N(CH3)2). The tert-butylimino ligands bind to the tungsten atom through a double bond between the carbon and nitrogen atoms (C=N). The dimethylamino ligands are single-bonded to the tungsten atom through the nitrogen atom (N). This structure creates a sterically crowded environment around the tungsten atom, which is a key feature of these complexes.
BTBMW can be synthesized by reacting tungsten hexachloride (WCl6) with tert-butylamine (tBuNH2) and dimethylamine (Me2NH) in a non-polar solvent like toluene [].
WCl6 + 2 tBuNH2 + 2 Me2NH -> ((CH3)3C=N)2W(N(CH3)2)2 + 6 HCl
BTBMW is a precursor for the deposition of tungsten thin films through techniques like Atomic Layer Deposition (ALD). In this process, BTBMW reacts with various substrates like silicon dioxide (SiO2) to form a tungsten layer. The specific reaction mechanism for this process is under investigation, but it likely involves the decomposition of BTBMW and the formation of tungsten-oxygen bonds on the substrate surface.